molecular formula C45H58N6S2+4 B1265126 1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}

1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}

Cat. No. B1265126
M. Wt: 747.1 g/mol
InChI Key: FITLPWMOYIANJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BoBo-3(4+) is the cationic form of BoBo-3, a symmetrical cyanine dye. It has a role as a fluorochrome. It is a cyanine dye and an organic cation.

Scientific Research Applications

Spin State Properties of Ligands

Research on ligands with structures similar to the specified compound reveals insights into their spin state properties. For instance, studies involving bis [2-{pyrazol-1-yl}-6-{pyrazol-3-yl}pyridine] ligands, which share structural similarities, show that the composition and dynamics of assembly structures vary with the ligand linker group. This variation influences the spin state properties of the compounds (Kulmaczewski et al., 2022).

Novel Fused Ring Bridged Cyanine Dyes

The chemical reactions involving compounds with structures akin to 1,1'-{propane-1,3-diylbis...} have been utilized to create novel fused ring bridged cyanine dyes. These dyes are produced through reactions involving specific diiodides and various quinones, demonstrating the compound's potential in the synthesis of complex organic dyes (Katritzky et al., 1988).

Ground and Excited State Proton Transfer

Research on compounds structurally similar to 1,1'-{propane-1,3-diylbis...} has been conducted to study their ground and excited state intramolecular proton transfer. Such studies are crucial in understanding the stability and electronic transitions in various phases, which has implications in materials science and molecular electronics (Annaraj et al., 2014).

Supramolecular Chains and Layers in Crystals

Investigations into compounds with similar structures have shown how they can form supramolecular chains and layers in crystal structures. This property is important for understanding the molecular interactions and potential applications in crystal engineering and design (Murray et al., 2014).

Copper(II) Complexes

Studies have also been conducted on the formation of Copper(II) complexes using ligands similar to 1,1'-{propane-1,3-diylbis...}. These complexes have significant implications in understanding redox reactions and the development of new materials with specific electronic properties (Jozwiuk et al., 2013).

Conformational Studies in Gas Phase

Research on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, has provided insights into their conformational stabilities and intramolecular interactions in the gas phase. This information is vital for the development of pharmaceuticals and advanced materials (Yadava et al., 2011).

properties

Product Name

1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}

Molecular Formula

C45H58N6S2+4

Molecular Weight

747.1 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C45H58N6S2/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3/q+4

InChI Key

FITLPWMOYIANJO-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6S5)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}
Reactant of Route 2
Reactant of Route 2
1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}
Reactant of Route 3
Reactant of Route 3
1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}
Reactant of Route 4
Reactant of Route 4
1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}
Reactant of Route 5
Reactant of Route 5
1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}
Reactant of Route 6
Reactant of Route 6
1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}

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